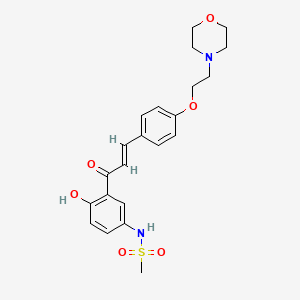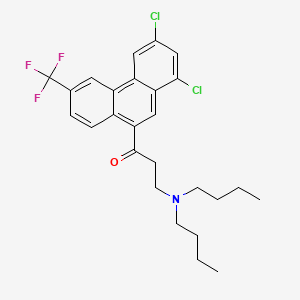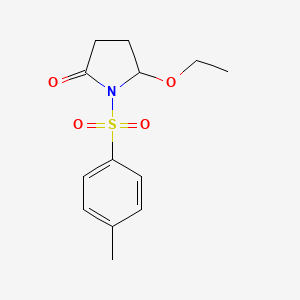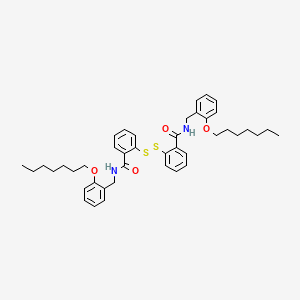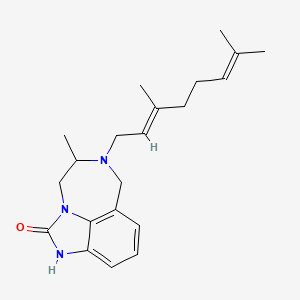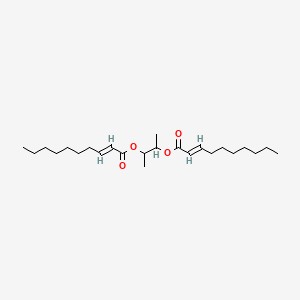
2,3-Butanediol bis(2-decenoate)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Butanediol bis(2-decenoate) is an organic compound with the molecular formula C24H42O4 It is a derivative of 2,3-butanediol, where both hydroxyl groups are esterified with 2-decenoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-butanediol bis(2-decenoate) typically involves the esterification of 2,3-butanediol with 2-decenoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2,3-Butanediol+2Decenoic Acid→2,3-Butanediol bis(2-decenoate)+2Water
Industrial Production Methods
In an industrial setting, the production of 2,3-butanediol bis(2-decenoate) can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts, such as lipases, can be explored to achieve more environmentally friendly and sustainable production processes.
化学反応の分析
Types of Reactions
2,3-Butanediol bis(2-decenoate) can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3) and hydrogen sulfide (H2S).
Major Products Formed
Oxidation: Formation of 2,3-butanediol bis(2-decenoic acid).
Reduction: Formation of 2,3-butanediol and 2-decanol.
Substitution: Formation of 2,3-butanediol bis(2-amino decenoate) or 2,3-butanediol bis(2-thio decenoate).
科学的研究の応用
2,3-Butanediol bis(2-decenoate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a plasticizer in the production of polymers and resins.
作用機序
The mechanism by which 2,3-butanediol bis(2-decenoate) exerts its effects depends on its interaction with specific molecular targets. For example, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes. The ester groups in the compound can interact with lipid bilayers, leading to increased membrane permeability and cell lysis.
類似化合物との比較
Similar Compounds
2,3-Butanediol: A precursor to 2,3-butanediol bis(2-decenoate), used in the production of plastics and pesticides.
2-Decenoic Acid: A fatty acid used in the synthesis of esters and as a flavoring agent.
Uniqueness
2,3-Butanediol bis(2-decenoate) is unique due to its dual ester groups, which impart distinct chemical properties compared to its precursors. This makes it a valuable compound for specialized applications, such as in the development of novel antimicrobial agents and advanced materials.
特性
CAS番号 |
84006-22-4 |
|---|---|
分子式 |
C24H42O4 |
分子量 |
394.6 g/mol |
IUPAC名 |
3-[(E)-dec-2-enoyl]oxybutan-2-yl (E)-dec-2-enoate |
InChI |
InChI=1S/C24H42O4/c1-5-7-9-11-13-15-17-19-23(25)27-21(3)22(4)28-24(26)20-18-16-14-12-10-8-6-2/h17-22H,5-16H2,1-4H3/b19-17+,20-18+ |
InChIキー |
ADQDCXXXKFMDPI-XPWSMXQVSA-N |
異性体SMILES |
CCCCCCC/C=C/C(=O)OC(C(OC(=O)/C=C/CCCCCCC)C)C |
正規SMILES |
CCCCCCCC=CC(=O)OC(C)C(C)OC(=O)C=CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


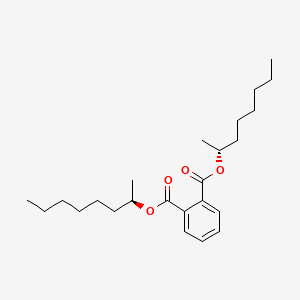

![3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol](/img/structure/B12708958.png)
